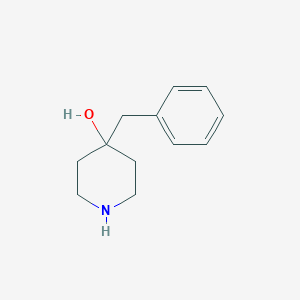















|
REACTION_CXSMILES
|
[Mg].[CH2:2](Br)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C([N:17]1[CH2:22][CH2:21][C:20](=[O:23])[CH2:19][CH2:18]1)C1C=CC=CC=1.[Cl-].[NH4+].[H][H]>C(OCC)C.C(O)C.C(O)(=O)C.[Pd]>[CH2:2]([C:20]1([OH:23])[CH2:21][CH2:22][NH:17][CH2:18][CH2:19]1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:3.4|
|


|
Name
|
Grignard reagent
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
3.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
18.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Br
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
18.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the mixture refluxed for one hour
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
the ethereal solution separated
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
leaving a thick oil
|
|
Type
|
CUSTOM
|
|
Details
|
50°
|
|
Type
|
FILTRATION
|
|
Details
|
It is filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the filtrate evaporated
|
|
Type
|
ADDITION
|
|
Details
|
the residue treated with ammonium hydroxide
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methylene chloride
|
|
Type
|
CUSTOM
|
|
Details
|
The extract is dried
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)C1(CCNCC1)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |